![molecular formula C7H5ClN6O B3331435 N-(5-tetrazolyl)-4-chloro-2-pyridinecarboxamide CAS No. 83282-16-0](/img/structure/B3331435.png)
N-(5-tetrazolyl)-4-chloro-2-pyridinecarboxamide
Overview
Description
“N-(5-tetrazolyl)-4-chloro-2-pyridinecarboxamide” is a compound that contains a tetrazole moiety. Tetrazoles are distinguished by a five-membered, doubly unsaturated ring which consists of four nitrogen and one carbon atom with a molecular formula CN4H2 . They have a wide range of medicinal activity and potential role in biosciences .
Synthesis Analysis
The synthesis of tetrazole derivatives has been a topic of interest in recent years due to their diverse biological and pharmaceutical applications . The high-nitrogen energetic ionic salt of 3,6-bis[(1H-1,2,3,4-tetrazol-5-yl)-amino]-1,2,4,5-tetrazine (BTATz) could be prepared and determined through Fourier transform IR spectrometry, x-ray analysis, NMR and elemental analysis .Molecular Structure Analysis
Tetrazoles have the highest nitrogen and highest energy contents among the stable azoles . The incorporation of diverse explosophoric groups or substituents into the tetrazole skeleton is beneficial to obtain high-nitrogen energetic materials having excellent energetic performance and suitable sensitivity .Chemical Reactions Analysis
Energetic materials (EMs) refer to substances whose chemical reactions are accompanied by energy liberation . Nitrogen plays an important role among the elements. The strong and short nitrogen–nitrogen triple bond involved is a powerful energetic driving force for the generation of nitrogen molecules .Physical And Chemical Properties Analysis
Tetrazoles are known for their remarkable properties including large nitrogen content and energy density, good thermal stability, low sensitivity, good energetic performance, environmental friendliness and so on . They are resistant to the action of acids, bases, and oxidizing and reducing agents .Mechanism of Action
Safety and Hazards
Tetrazene, a derivative of tetrazole, is an explosive material used for sensitization of priming compositions . It is slightly more impact-sensitive than mercury fulminate . Safety data sheets for similar compounds suggest that they should be handled with care to avoid dust formation and inhalation .
Future Directions
Interest in tetrazole chemistry in recent decades has been increasing rapidly because of diverse biological and pharmaceutical applications . The medicinal chemistry and drug discovery field has witnessed a steep increase in the number of patents and publications . Future research may focus on developing new suitable EMs that balance large energy content with mechanical and chemical stability .
properties
IUPAC Name |
4-chloro-N-(2H-tetrazol-5-yl)pyridine-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN6O/c8-4-1-2-9-5(3-4)6(15)10-7-11-13-14-12-7/h1-3H,(H2,10,11,12,13,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSUHESAEMPFMFS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1Cl)C(=O)NC2=NNN=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN6O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-tetrazolyl)-4-chloro-2-pyridinecarboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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